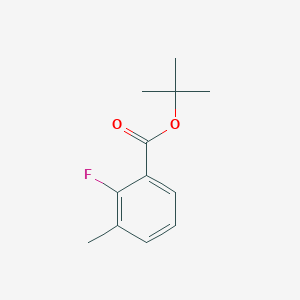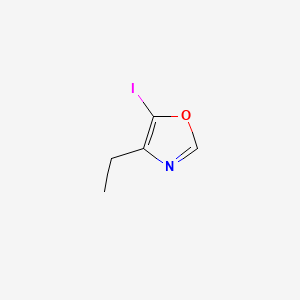
6-Carboxyfluorescein-4',5'-bis(2,2,2-trifluoroacetato)-di Mercurate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Carboxyfluorescein-4’,5’-bis(2,2,2-trifluoroacetato)-di Mercurate is a complex organic compound that features a fluorescein core with carboxylic acid and trifluoroacetate groups, coordinated with mercury
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Carboxyfluorescein-4’,5’-bis(2,2,2-trifluoroacetato)-di Mercurate typically involves the following steps:
Starting Materials: The synthesis begins with fluorescein, which is then modified to introduce carboxylic acid groups.
Trifluoroacetate Introduction: The carboxyfluorescein is then reacted with trifluoroacetic anhydride to introduce the trifluoroacetate groups.
Mercury Coordination: Finally, the compound is treated with a mercury salt, such as mercuric acetate, to form the di mercurate complex.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of automated reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
6-Carboxyfluorescein-4’,5’-bis(2,2,2-trifluoroacetato)-di Mercurate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, potentially altering its fluorescence properties.
Reduction: Reduction reactions can also be performed, which may affect the mercury coordination.
Substitution: The trifluoroacetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols.
Major Products Formed
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a modified fluorescein derivative, while substitution could result in a variety of functionalized compounds.
Scientific Research Applications
Chemistry: Used as a fluorescent probe for various chemical reactions and processes.
Biology: Employed in imaging and tracking biological molecules due to its fluorescent properties.
Medicine: Potential use in diagnostic imaging and as a therapeutic agent.
Industry: Applications in materials science and the development of new fluorescent materials.
Mechanism of Action
The mechanism by which 6-Carboxyfluorescein-4’,5’-bis(2,2,2-trifluoroacetato)-di Mercurate exerts its effects is primarily through its fluorescent properties. The compound absorbs light at specific wavelengths and emits light at a different wavelength, making it useful for imaging and detection. The mercury coordination may also play a role in its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
Fluorescein: The parent compound, widely used as a fluorescent dye.
Carboxyfluorescein: A derivative with carboxylic acid groups, used in similar applications.
Trifluoroacetate Derivatives: Compounds with trifluoroacetate groups, known for their stability and reactivity.
Uniqueness
6-Carboxyfluorescein-4’,5’-bis(2,2,2-trifluoroacetato)-di Mercurate is unique due to the combination of its fluorescent core, carboxylic acid groups, and mercury coordination. This combination imparts specific chemical and physical properties that make it suitable for specialized applications.
Properties
Molecular Formula |
C25H10F6Hg2O11 |
|---|---|
Molecular Weight |
1001.5 g/mol |
IUPAC Name |
[6-carboxy-3',6'-dihydroxy-3-oxo-5'-[(2,2,2-trifluoroacetyl)oxymercurio]spiro[2-benzofuran-1,9'-xanthene]-4'-yl]-(2,2,2-trifluoroacetyl)oxymercury |
InChI |
InChI=1S/C21H10O7.2C2HF3O2.2Hg/c22-11-2-5-14-17(8-11)27-18-9-12(23)3-6-15(18)21(14)16-7-10(19(24)25)1-4-13(16)20(26)28-21;2*3-2(4,5)1(6)7;;/h1-7,22-23H,(H,24,25);2*(H,6,7);;/q;;;2*+1/p-2 |
InChI Key |
NPOXAWIIQVUFHT-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C3(C4=C(C(=C(C=C4)O)[Hg]OC(=O)C(F)(F)F)OC5=C3C=CC(=C5[Hg]OC(=O)C(F)(F)F)O)OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


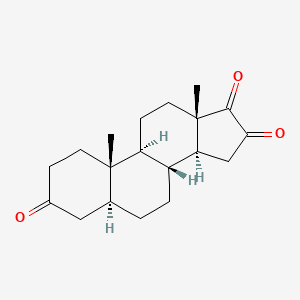
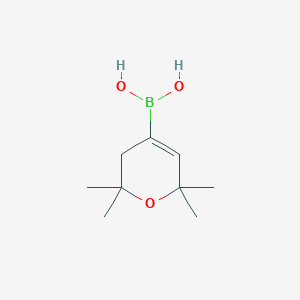
![{[4-Methoxy-3-(propan-2-yl)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B13449431.png)

![1,3,4,9-Tetrahydro-1-ethyl-pyrano[3,4-b]indole-1-acetic Acid Ethyl Ester](/img/structure/B13449435.png)
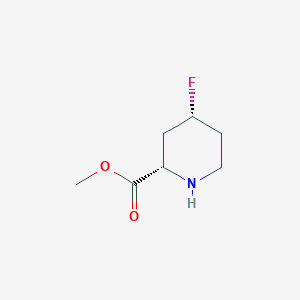

![4-Dibenzo[b,f][1,4]thiazepin-11-ylpiperazine-1-carboxaldehyde](/img/structure/B13449444.png)
![Methyl 5-[(4,6-dimethylpyrimidin-2-yl)carbamoylsulfamoyl]-1-pyridin-2-ylpyrazole-4-carboxylate](/img/structure/B13449451.png)
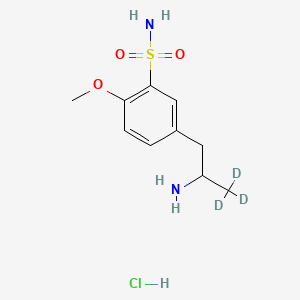
![(Z,5S)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-5-hydroxyhept-2-enoic acid](/img/structure/B13449467.png)
